![molecular formula C10H10ClN3O2 B2415524 Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1431654-56-6](/img/structure/B2415524.png)
Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound . It is used in the preparation of antitumor pyrazolopyrimidine compounds and its intermediates .
Synthesis Analysis
A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis method using deep eutectic solvents (DES) provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .
Molecular Structure Analysis
The molecular structure of Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be represented by the SMILES string: CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C
.
Chemical Reactions Analysis
The pyrazolo[3,4-d]pyrimidines have been synthesized by a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .
Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines, the core structure of Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Chemosensors
The heteroatoms in pyrazolo[1,5-a]pyrimidines make them potential chelating agents for ions . This property can be utilized in the development of chemosensors .
Bioimaging Applications
Fluorescent organic compounds, including pyrazolo[1,5-a]pyrimidines, have been used extensively in bioimaging applications . They can help visualize and track biological interactions .
Organic Light-Emitting Devices
Pyrazolo[1,5-a]pyrimidines have been used in the development of organic light-emitting devices . Their tunable photophysical properties make them suitable for this application .
Solid-State Emitters
Pyrazolo[1,5-a]pyrimidines with simple aryl groups allow good solid-state emission intensities . Thus, they can be designed as solid-state emitters .
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines have shown antimicrobial activity . A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized and screened for this activity .
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted chemists owing to their biological and pharmacological importance . They have been identified as strategic compounds for optical applications and have been synthesized as novel CDK2 targeting compounds . Therefore, future research may focus on exploring these areas further.
properties
IUPAC Name |
ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)8-6(2)13-14-5-4-7(11)12-9(8)14/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMGBUYMRRCINI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
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